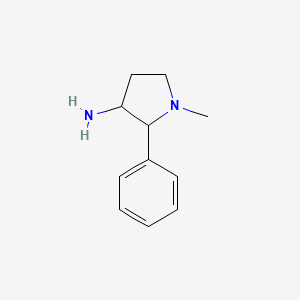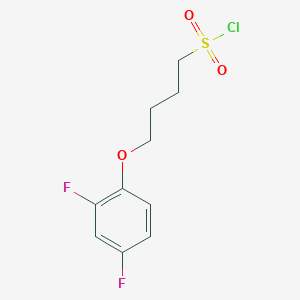![molecular formula C8H3ClF3N3 B1427002 4-氯-6-(三氟甲基)吡啶并[3,2-D]嘧啶 CAS No. 946594-93-0](/img/structure/B1427002.png)
4-氯-6-(三氟甲基)吡啶并[3,2-D]嘧啶
概述
描述
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine: is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 6th position on the pyrido[3,2-D]pyrimidine ring.
科学研究应用
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of other chemical compounds and materials.
作用机制
Target of Action
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine is a derivative of pyrido[2,3-d]pyrimidine, an emerging scaffold in medicinal chemistry . This compound has a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It targets various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets through ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases . This interaction results in changes in the cellular signaling pathways, leading to various downstream effects.
Biochemical Pathways
The compound affects various biochemical pathways associated with its targets. For instance, it can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These effects can lead to potent anti-inflammatory effects.
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property could potentially impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The compound’s action results in molecular and cellular effects, such as the inhibition of vital inflammatory mediators . This leads to potent anti-inflammatory effects. In addition, it has been found to exhibit antitumor activity .
生化分析
Biochemical Properties
It is known that pyrido[3,2-D]pyrimidines can interact with various enzymes and proteins
Cellular Effects
It is known that pyrido[3,2-D]pyrimidines can have a broad spectrum of activities, including antitumor effects . This suggests that 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine may also have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrido[3,2-D]pyrimidines can inhibit various enzymes and proteins . This suggests that 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that pyrido[3,2-D]pyrimidines can have a broad spectrum of activities, suggesting that 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrido[3,2-D]pyrimidines can have a broad spectrum of activities, suggesting that 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine may have varying effects at different dosages .
Metabolic Pathways
It is known that pyrido[3,2-D]pyrimidines can interact with various enzymes and proteins , suggesting that 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine may also interact with enzymes or cofactors in metabolic pathways.
Transport and Distribution
It is known that pyrido[3,2-D]pyrimidines can have a broad spectrum of activities , suggesting that 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine may also interact with transporters or binding proteins and have effects on its localization or accumulation.
Subcellular Localization
It is known that pyrido[3,2-D]pyrimidines can have a broad spectrum of activities , suggesting that 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine may also have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with suitable reagents to form the desired pyridopyrimidine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
化学反应分析
Types of Reactions
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 4-Chloro-6-(trifluoromethyl)pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
属性
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3/c9-7-6-4(13-3-14-7)1-2-5(15-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHCNXOZDINKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224605 | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946594-93-0 | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946594-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
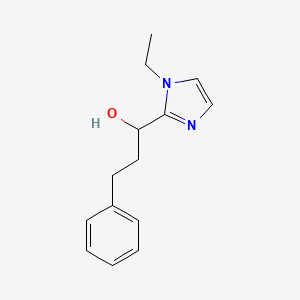
![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)
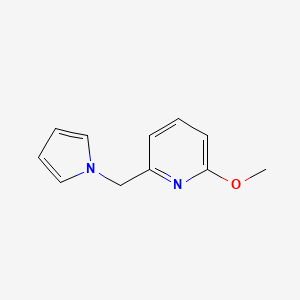
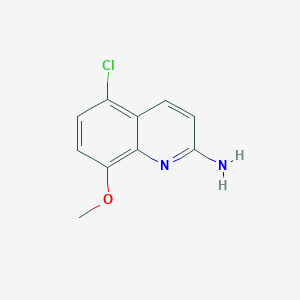
![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)
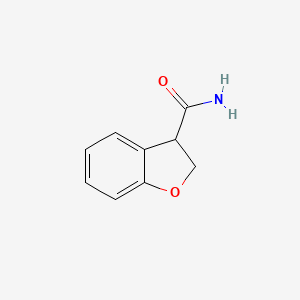
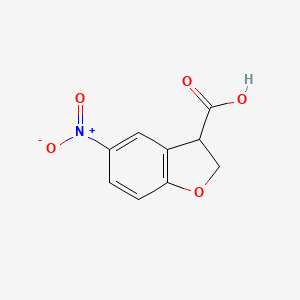
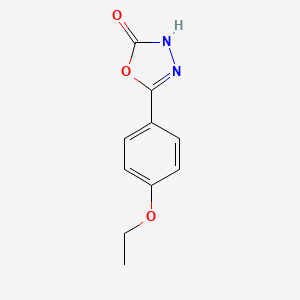
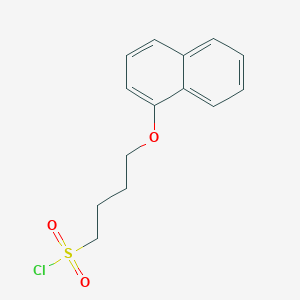
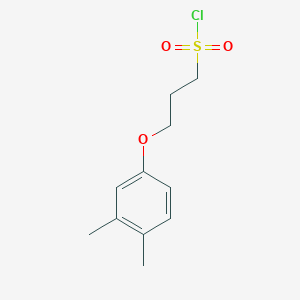
![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)
